Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused benzofuran and pyridine ring system, which imparts unique chemical and physical properties. The presence of deuterium (d3) in the methyl group adds to its distinctiveness, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-b]pyridine derivatives typically involves the annulation of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, resulting in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif is obtained . These intermediates can be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for benzofuro[2,3-b]pyridine derivatives often involve scalable and efficient synthetic routes. The use of readily available starting materials, such as 2-hydroxychalcones, α-bromo ketones, and ammonium acetate, allows for the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines . This one-pot operation ingeniously forms the furan and pyridine ring moieties, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuro[2,3-b]pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Aromatization of 1,4-dihydrobenzofuro[3,2-b]pyridines to benzofuro[3,2-b]pyridines in the presence of DBU.
Substitution: Nucleophilic substitution reactions involving triethylamine or triphenylphosphine.
Common Reagents and Conditions
Triethylamine: Used as a nucleophile in the annulation reaction.
Triphenylphosphine: Replaces triethylamine to yield different derivatives.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Facilitates the aromatization process.
Major Products Formed
1,4-Dihydrobenzofuro[3,2-b]pyridines: Initial products formed from the annulation reaction.
Benzofuro[3,2-b]pyridines: Aromatized products obtained in the presence of DBU.
Wissenschaftliche Forschungsanwendungen
Benzofuro[2,3-b]pyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities and interactions with biomolecules.
Medicine: Explored for their pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzofuro[2,3-b]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuro[3,2-b]pyridine: A closely related compound with a similar fused ring system.
Benzothieno[3,2-b]pyridine: Another heterocyclic compound with a fused benzothiophene and pyridine ring system.
Benzoseleno[3,2-b]pyridine: Contains a fused benzoselenophene and pyridine ring system.
Uniqueness
Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)- is unique due to the presence of deuterium in the methyl group, which can influence its chemical properties and interactions. This isotopic labeling makes it valuable for specific research applications, such as tracing metabolic pathways and studying reaction mechanisms .
Eigenschaften
Molekularformel |
C17H12N2O |
---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
8-pyridin-2-yl-2-(trideuteriomethyl)-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3/i1D3 |
InChI-Schlüssel |
FWPBAMJQXFZXGY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.